N-Isopropyl-N'-hydroxyguanidine
Description
Overview of Guanidine-Containing Compounds in Biological Systems
The guanidinium (B1211019) group, the protonated form of guanidine (B92328), is a recurring motif in a multitude of biologically active molecules, both natural and synthetic. nih.gov Its prevalence stems from its ability to form strong, delocalized positive charges at physiological pH, enabling it to participate in a variety of non-covalent interactions, such as hydrogen bonding and salt bridges. This characteristic is fundamental to the function of numerous proteins and enzymes.
The amino acid arginine, with its guanidinium side chain, is a prime example of the importance of this functional group in biological systems. It plays a crucial role in protein structure and function, and serves as the natural substrate for nitric oxide synthase (NOS), an enzyme family responsible for the production of the signaling molecule nitric oxide (NO). Beyond arginine, a diverse array of natural products and pharmaceuticals incorporate the guanidine moiety, underscoring its versatile role in molecular recognition and biological activity. nih.gov The development of synthetic guanidine-containing compounds has been a fertile area of research, leading to the discovery of molecules with a wide range of therapeutic applications. nih.govnih.gov
Contextualizing the Hydroxyguanidine Moiety in Medicinal Chemistry
The introduction of a hydroxyl group to the guanidine core to form the hydroxyguanidine moiety significantly alters its electronic properties and biological activity. This functional group is a key feature in a number of compounds that have been investigated for their therapeutic potential. nih.gov The hydroxyguanidine group can act as a mimic of the guanidinium group of arginine, allowing it to interact with the active sites of enzymes that process this amino acid.
A critical aspect of the hydroxyguanidine moiety is its role as a precursor to nitric oxide. N-hydroxyguanidines can serve as substrates for nitric oxide synthases, undergoing oxidation to produce NO and the corresponding urea (B33335) derivative. nih.gov This property has made them valuable tools for studying the mechanism of NOS and for developing potential therapeutic agents that can modulate NO levels in the body. Furthermore, the hydroxyguanidine functionality has been incorporated into various molecular scaffolds to explore its potential as an antiviral and anticancer agent. nih.gov
Current Research Landscape and Academic Significance of N-Isopropyl-N'-hydroxyguanidine
This compound has emerged as a significant compound in the study of nitric oxide synthase, particularly the neuronal isoform (nNOS or NOS-1). nih.govacs.orgdrugbank.com Its primary academic significance lies in its role as an inhibitor of NOS-1, an enzyme implicated in a variety of physiological and pathological processes in the nervous system. nih.govdrugbank.com
A pivotal study published in Biochemistry in 2002 provided a detailed understanding of the interaction between this compound and nNOS. nih.govacs.org Researchers determined the crystal structure of the nNOS heme domain in complex with this compound, revealing a novel binding mode within the enzyme's active site. nih.govacs.org This structural information offered crucial insights into the mechanistic details of how the hydroxyguanidine moiety contributes to the formation of nitric oxide. nih.govacs.org
The binding of this compound to the nNOS active site provides a structural basis for its inhibitory activity. While it is also a substrate for the enzyme, its specific binding characteristics can interfere with the normal catalytic cycle, leading to a reduction in NO production. This makes it a valuable research tool for probing the function of nNOS and for the design of more potent and selective inhibitors.
The table below summarizes the key properties of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | drugbank.com |
| Synonyms | 1-hydroxy-2-isopropylguanidine | drugbank.com |
| Molecular Formula | C4H11N3O | drugbank.com |
| Biological Target | Nitric oxide synthase 1 (NOS-1) | nih.govdrugbank.com |
| Activity | Inhibitor | nih.govdrugbank.com |
Properties
CAS No. |
478806-77-8 |
|---|---|
Molecular Formula |
C4H11N3O |
Molecular Weight |
117.15 g/mol |
IUPAC Name |
1-hydroxy-2-propan-2-ylguanidine |
InChI |
InChI=1S/C4H11N3O/c1-3(2)6-4(5)7-8/h3,8H,1-2H3,(H3,5,6,7) |
InChI Key |
OITVEDMMUMUWTL-UHFFFAOYSA-N |
SMILES |
CC(C)N=C(N)NO |
Canonical SMILES |
CC(C)N=C(N)NO |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N Isopropyl N Hydroxyguanidine
Established Synthetic Pathways for N-Isopropyl-N'-hydroxyguanidine
The primary approach to synthesizing this compound involves a two-stage process: the synthesis of the key precursor, N-isopropylhydroxylamine, followed by a guanidination reaction. thieme-connect.com
N-isopropylhydroxylamine, the essential precursor for the target compound, is synthesized from diisopropylamine (B44863). google.comgoogle.com The process generally involves the oxidation of diisopropylamine, followed by acidolysis and neutralization.
One patented method involves the reaction of diisopropylamine with an aqueous solution of hydrogen peroxide in the presence of a catalyst. google.com The resulting reaction mixture undergoes acidolysis, concentration, and cooling crystallization to yield the solid isopropylhydroxylamine salt. This salt is then re-dissolved and neutralized with an alkali to produce N-isopropylhydroxylamine. google.com Catalysts for this process can include metal-Salen or metal-Salen-Ph complexes, where the metal can be Fe, Co, Mn, Cr, Zr, Mo, or V. google.com The reaction can be carried out in a stirred-tank or a pipeline reactor. google.com
Another patented method utilizes carbon dioxide as a catalyst for the oxidation of diisopropylamine with an oxidant like hydrogen peroxide. google.com The process follows a sequence of oxidation to form a nitrone, acid treatment (with organic or inorganic acids) to create the isopropylhydroxylamine salt, concentration via cooling crystallization, and finally neutralization with an alkali in an organic solvent (such as ether, alcohol, alkane, or water) to yield high-purity N-isopropylhydroxylamine. google.com
Table 1: Comparison of Synthetic Routes to N-Isopropylhydroxylamine from Diisopropylamine
| Feature | Method 1 google.com | Method 2 google.com |
| Starting Material | Diisopropylamine | Diisopropylamine |
| Oxidant | Hydrogen Peroxide | Hydrogen Peroxide |
| Catalyst | Metal-Salen/Salen-Ph Complexes (Fe, Co, Mn, etc.) | Carbon Dioxide or its amine salt |
| Key Steps | 1. Catalytic Oxidation2. Acidolysis3. Concentration & Crystallization4. Neutralization | 1. Oxidation2. Acid Treatment3. Concentration4. Neutralization |
| Reported Yields | 67-90% | Not explicitly stated, but produces "high purity" product |
| Reactor Type | Stirred-tank or Pipeline | Not specified, implies standard lab reactor |
The conversion of N-isopropylhydroxylamine to this compound is achieved through a guanidination reaction. The general strategy involves treating an N-alkylhydroxylamine precursor with a suitable guanidinylating agent. thieme-connect.com
A common method for the synthesis of N-alkyl-N'-hydroxyguanidines involves the reaction of the corresponding hydroxylamine (B1172632) with a cyanamide (B42294). acs.org For the synthesis of this compound, N-isopropylhydroxylamine would be reacted with cyanamide. A general protocol involves heating a solution of the appropriate cyanamide in anhydrous ethanol (B145695) with hydroxylamine hydrochloride. acs.org After the reaction, the solvent is evaporated, and the residue is worked up to isolate the desired N-hydroxyguanidine product. acs.org
Alternatively, other guanidinylating agents can be employed. Reagents like S-methylisothiouronium sulfate (B86663) have been used for the guanidination of simple hydroxylamines in aqueous solutions. thieme-connect.com For more lipophilic substrates, reagents such as 3,5-dimethylpyrazole-1-carboximidamide nitrate (B79036) in solvents like N,N-dimethylformamide (DMF) can be used. thieme-connect.com A protecting-group-free approach is often considered superior for the synthesis of N-alkyl-N-hydroxyguanidines, especially when dealing with complex molecules, due to the potential instability of fully protected intermediates. thieme-connect.comthieme-connect.com
Synthesis of this compound Analogues and Derivatives
The synthesis of analogues and derivatives allows for the exploration of structure-activity relationships and the fine-tuning of molecular properties. nih.gov
The synthesis of N-alkyl and N-aryl-N'-hydroxyguanidines generally follows the guanidination of a corresponding N-substituted hydroxylamine.
A classical method involves the addition of hydroxylamine hydrochloride to N-substituted cyanamides (RR'NHCN) in anhydrous ethanol. acs.org This approach has been successfully used to prepare a range of N-aryl and N-alkyl N'-hydroxyguanidines. acs.org The precursor cyanamides are typically synthesized by reacting an aryl or alkylamine with cyanogen (B1215507) bromide. acs.org
For the synthesis of N-aryl-N'-(pyrimidin-2-yl)guanidines, a three-step synthetic route has been optimized. nih.gov While the specific details are tailored to that particular scaffold, the general principles of building up the guanidine (B92328) functionality are relevant. Protecting-group-free strategies are often favored to avoid the instability of protected N-alkyl-N-hydroxyguanidines. thieme-connect.com This involves the direct guanidination of an N-alkylhydroxylamine. thieme-connect.com
Table 2: Synthetic Approaches for N-Alkyl and N-Aryl-N'-hydroxyguanidines
| Approach | Reagents | Key Features | References |
| From Cyanamides | N-substituted cyanamide, Hydroxylamine hydrochloride | A classical and general method for N-alkyl and N-aryl derivatives. | acs.org |
| Protecting-Group-Free | N-alkylhydroxylamine, Guanidinylating agent (e.g., S-methylisothiouronium sulfate) | Avoids instability of protected intermediates; suitable for complex molecules. | thieme-connect.comthieme-connect.com |
| From Pyrazole-based Reagents | N-arylhydroxylamine, 3,5-Dimethylpyrazole-1-carboximidamide nitrate | Useful for lipophilic substrates; performed in organic solvents like DMF. | thieme-connect.com |
Advanced Synthetic Techniques and Optimization in Guanidine Chemistry
Recent advancements in synthetic chemistry have provided more efficient and versatile methods for the synthesis of guanidines, which can be applied to the preparation of this compound and its derivatives.
The use of specific guanidinylating reagents has been optimized to improve yields and simplify procedures. For example, 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) has been identified as an excellent reagent that provides high yields under mild conditions. thieme-connect.comorganic-chemistry.org This method involves the reaction of an amine with DMNPC to form a nitroguanidine (B56551) intermediate, which is then reduced to the final guanidine product. thieme-connect.comorganic-chemistry.org A key advantage of this protocol is the development of an efficient purification method using a weak acid ion-exchange resin, which simplifies the isolation of the highly basic guanidine compounds. thieme-connect.comorganic-chemistry.org
Transition metal catalysis represents a modern approach to guanidine synthesis. rsc.org Catalytic methods, such as the scandium(III) triflate-catalyzed guanylation of amines with cyanamide in water, offer mild reaction conditions and are useful for substrates soluble only in aqueous media. organic-chemistry.org Other metal-catalyzed systems, including those based on palladium, copper, and ruthenium, have been developed for the synthesis of various substituted guanidines. rsc.orgorganic-chemistry.org For instance, a copper-catalyzed three-component reaction of cyanamides, arylboronic acids, and amines allows for the rapid synthesis of trisubstituted N-aryl guanidines. organic-chemistry.org
Optimization strategies also focus on the reagents used in classical methods. The replacement of toxic mercury salts, often used to activate thiourea (B124793) precursors, with reagents like cyanuric chloride provides a more environmentally friendly route for guanylation. organic-chemistry.orgrsc.org Furthermore, the development of solid-phase synthesis techniques and the use of immobilized reagents have contributed to the sustainable development of guanidine chemistry. rsc.org
Advanced Structural Elucidation and Characterization of N Isopropyl N Hydroxyguanidine and Its Complexes
Spectroscopic Analysis for Structural Confirmation
Spectroscopic methods are indispensable for confirming the molecular structure and identifying the functional groups of N-Isopropyl-N'-hydroxyguanidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (¹H, ¹³C)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the isopropyl group and the exchangeable protons of the guanidinium (B1211019) and hydroxyl groups.
Isopropyl Group: This will present as a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The integration of these signals would be in a 1:6 ratio. Based on data for compounds containing an isopropyl group, the methine proton can be expected to appear around δ 3.5-4.5 ppm, while the methyl protons would likely resonate at approximately δ 1.2-1.4 ppm. hmdb.ca
NH and OH Protons: The protons attached to the nitrogen and oxygen atoms (N-H and O-H) are exchangeable and their chemical shifts are highly dependent on the solvent, concentration, and temperature. They would likely appear as broad singlets and their positions can vary significantly.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the carbon framework of the molecule.
Isopropyl Group: Two distinct signals are expected for the isopropyl group: one for the methine carbon (-CH) and another for the two equivalent methyl carbons (-CH₃). The methine carbon would be expected in the range of δ 40-50 ppm, and the methyl carbons around δ 20-25 ppm. mdpi.com
Guanidinium Carbon: The central carbon of the guanidinium group (C=N) is expected to be significantly deshielded and would likely appear downfield in the spectrum, potentially in the range of δ 155-165 ppm, characteristic of sp²-hybridized carbons bonded to multiple nitrogen atoms.
A summary of predicted NMR data is presented in the table below.
| Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Isopropyl -CH | 3.5 - 4.5 (septet) | 40 - 50 |
| Isopropyl -CH₃ | 1.2 - 1.4 (doublet) | 20 - 25 |
| Guanidinium C=N | - | 155 - 165 |
| NH, OH | Variable (broad) | - |
These are predicted values based on analogous structures and are subject to experimental verification.
Fourier-Transform Infrared (FTIR) Spectroscopy in Functional Group Identification
FTIR spectroscopy is a powerful technique for identifying the characteristic functional groups present in this compound. The spectrum would be dominated by vibrations associated with N-H, O-H, C-H, and C=N bonds.
Key expected absorption bands include:
N-H and O-H Stretching: A broad band in the region of 3200-3500 cm⁻¹ is anticipated, arising from the overlapping stretching vibrations of the N-H and O-H groups. The broadness is due to hydrogen bonding.
C-H Stretching: Asymmetric and symmetric stretching vibrations of the C-H bonds in the isopropyl group are expected to appear in the 2850-3000 cm⁻¹ region. researchgate.net
C=N Stretching: The stretching vibration of the carbon-nitrogen double bond in the guanidinium core is a key feature and is expected to be observed in the region of 1630-1680 cm⁻¹.
N-H Bending: The bending vibrations of the N-H bonds are likely to be found around 1560-1640 cm⁻¹. researchgate.net
The following table summarizes the expected characteristic FTIR absorption bands.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H / N-H | Stretching | 3200 - 3500 (broad) |
| C-H (isopropyl) | Stretching | 2850 - 3000 |
| C=N (guanidinium) | Stretching | 1630 - 1680 |
| N-H | Bending | 1560 - 1640 |
Crystallographic Studies of this compound Complexes
X-ray crystallography provides definitive three-dimensional structural information, which is invaluable for understanding how this compound interacts with its biological targets.
Single-Crystal X-ray Diffraction Analysis of Ligand-Enzyme Complexes (e.g., nNOS heme domain)
The crystal structure of the rat neuronal nitric oxide synthase (nNOS) heme domain in complex with this compound has been determined, providing crucial insights into its binding mode. rcsb.org The structure, deposited in the Protein Data Bank under the accession code 1LZZ, was resolved to a resolution of 2.05 Å. rcsb.org
The analysis of this complex revealed an unexpected binding orientation within the active site. nih.gov The guanidine (B92328) moiety of this compound was found to be rotated by approximately 120 degrees compared to the binding mode of the substrate, Nω-hydroxy-L-arginine. nih.gov This novel binding mode has significant implications for the mechanistic understanding of NO biosynthesis by NOS. rcsb.org In this orientation, the hydroxyl group of the inhibitor is positioned further away from the heme iron. nih.gov
Analysis of Supramolecular Interactions in Crystalline Architectures
The crystalline architecture of this compound complexes is stabilized by a network of non-covalent interactions, primarily hydrogen bonds. The guanidinium group is an excellent hydrogen bond donor, capable of forming multiple interactions with acceptor groups in the enzyme's active site and with surrounding water molecules.
Studies on related guanidinium-containing crystals have identified recurring supramolecular motifs. researchgate.net These include the formation of charge-assisted hydrogen bonds between the cationic guanidinium group and anionic residues or counter-ions. researchgate.net In the context of the nNOS complex, hydrogen bonds are expected between the N-H groups of the inhibitor and carbonyl oxygen atoms or carboxylate side chains of amino acid residues within the active site. These interactions are crucial for the affinity and specificity of the inhibitor. The analysis of N,N'-bridged guanidinium salts has shown the prevalence of specific hydrogen bond networks, such as linear chains and tape-like structures, which contribute to the stability of the crystal lattice. researchgate.net
Computational Approaches to Structural and Electronic Analysis
Computational chemistry offers powerful tools to complement experimental data and to provide deeper insights into the structural and electronic properties of this compound.
Methods such as Density Functional Theory (DFT) can be employed to calculate the optimized geometry of the molecule, its vibrational frequencies (to compare with experimental FTIR data), and its NMR chemical shifts. Furthermore, computational techniques can be used to analyze the electronic structure, including the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO). This information is valuable for understanding the reactivity of the molecule and its ability to participate in interactions.
Quantum Chemical Computations for Molecular Geometry and Electronic Properties
Quantum chemical computations, particularly those employing Density Functional Theory (DFT), are a cornerstone for understanding the intricacies of molecular structure and electronic character. For a molecule like this compound, these calculations would typically be performed using a specified basis set, such as 6-311++G(d,p), to ensure a high level of accuracy.
The primary outputs of such a study would include the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. These parameters are crucial for defining the molecule's three-dimensional shape.
Furthermore, these computations would elucidate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter, as it provides insights into the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. Other electronic properties that would be calculated include the ionization potential, electron affinity, electronegativity, chemical hardness, and the dipole moment, all of which contribute to a comprehensive understanding of the molecule's behavior in chemical reactions.
Table 1: Hypothetical Calculated Electronic Properties of this compound
| Property | Value |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
| Ionization Potential | Data not available |
| Electron Affinity | Data not available |
| Electronegativity | Data not available |
| Chemical Hardness | Data not available |
Theoretical Conformation Analysis of this compound
The presence of rotatable single bonds in this compound means that it can exist in various spatial arrangements, known as conformations. A theoretical conformation analysis would aim to identify the most stable of these conformations, which is the one that the molecule is most likely to adopt.
This analysis is typically performed by systematically rotating key dihedral angles within the molecule and calculating the potential energy at each step. The resulting potential energy surface (PES) reveals the energy minima, which correspond to stable conformers, and the energy barriers between them. The conformer with the lowest energy is designated as the global minimum.
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle(s) (degrees) | Relative Energy (kcal/mol) |
|---|---|---|
| Conformer 1 (Global Minimum) | Data not available | 0.00 |
| Conformer 2 | Data not available | Data not available |
Molecular and Biochemical Mechanisms of Action
Interactions with Nitric Oxide Synthase (NOS) Isoforms
N-Isopropyl-N'-hydroxyguanidine is part of a class of N-alkyl-N'-hydroxyguanidine compounds that have been identified as non-amino acid substrates for all three major isoforms of nitric oxide synthase: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). acs.orgnih.govacs.orgresearchgate.net
This compound serves as a substrate for all three nitric oxide synthase (NOS) isoforms, a notable characteristic for a compound that is not an amino acid. nih.govacs.org The NOS enzymes catalyze the production of nitric oxide (NO) from L-arginine. wikipedia.org Research has shown that various non-amino acid N-hydroxyguanidines can also be oxidized by NOS to produce NO. nih.gov Specifically, simple N-alkyl N'-hydroxyguanidines, including the N-butyl and N-pentyl derivatives, act as substrates for NOS. nih.gov this compound fits within this class of compounds, effectively being utilized by nNOS, iNOS, and eNOS to generate nitric oxide. acs.orgscispace.com
The action of this compound as a substrate mimics the role of Nω-hydroxy-L-arginine (NOHA), a key intermediate in the natural biosynthesis of nitric oxide. nih.govacs.orgscispace.com In the canonical pathway, L-arginine is first hydroxylated by NOS to form NOHA. nih.govcapes.gov.br NOHA is then subsequently oxidized by the enzyme to yield nitric oxide and L-citrulline. nih.govcapes.gov.br
N-alkyl-N'-hydroxyguanidines, including IHG, effectively bypass the first step of this process and act as analogs of NOHA. nih.govresearchgate.net Tetrahydrobiopterin (BH4)-containing NOS enzymes catalyze the selective monooxygenation of these N-hydroxyguanidines, using NADPH and O2, to produce NO and the corresponding urea (B33335) in a 1:1 molar ratio. nih.gov This demonstrates that IHG functions as a substrate mimic of NOHA in the nitric oxide production pathway. nih.govacs.org
Crystallographic studies of the neuronal nitric oxide synthase (nNOS) heme domain have revealed that this compound binds in a distinct and unexpected orientation compared to the natural intermediate, NOHA, and other similar substrates like N-butyl-N'-hydroxyguanidine. acs.orgnih.govacs.org
While the binding of N-butyl-N'-hydroxyguanidine is consistent with that of NOHA, IHG adopts a novel binding mode. acs.orgacs.orgscispace.com In the complex with IHG, the nitrogen atom attached to the isopropyl group occupies the position typically taken by the hydroxyl-substituted terminal nitrogen of other substrates. acs.org This orientation allows the two methyl groups of the isopropyl moiety to make favorable van der Waals contacts with the side chains of Valine-567 and Phenylalanine-584 in the active site. acs.org Concurrently, the hydroxyl group of IHG is positioned between the carboxylate of Glutamate-592 and the carbonyl of Tryptophan-587, forming a direct hydrogen bond with the Trp-587 carbonyl. acs.org This unique binding provides new insights into the substrate requirements and catalytic mechanism of NOS. nih.govresearchgate.net
Table 1: Comparative Binding Interactions in the nNOS Active Site
| Interacting Ligand Moiety | Interacting nNOS Residue | Type of Interaction | Reference |
|---|---|---|---|
| Isopropyl group (IHG) | Valine-567, Phenylalanine-584 | van der Waals contacts | acs.org |
| Hydroxyl group (IHG) | Tryptophan-587 (carbonyl) | Hydrogen bond | acs.org |
| Hydroxylated terminal N (IHG) | Glutamate-592 (side chain) | Hydrogen bond | acs.org |
The structural analysis of IHG bound within the nNOS active site has provided crucial evidence regarding the source of hydrogen required for the second step of the NOS catalytic reaction. acs.orgnih.govacs.org The binding orientation supports the hypothesis that the OH-substituted guanidine (B92328) nitrogen, rather than the hydroxyl oxygen, supplies a hydrogen atom to the active ferric-superoxy species of the enzyme. acs.orgacs.orgresearchgate.netscispace.com This mechanistic detail is a significant finding, helping to clarify the precise chemical steps involved in the conversion of hydroxyguanidine-containing substrates to nitric oxide. nih.gov
Enzyme Inhibition and Modulation Mechanisms
While primarily characterized as a substrate, the interactions of related compounds and the broader class of guanidines with NOS isoforms also encompass inhibitory activities.
The available scientific literature predominantly characterizes this compound as a substrate for all NOS isoforms, including NOS1 (nNOS), rather than a specific inhibitor. acs.orgnih.govnih.gov It mimics the natural intermediate NOHA to produce nitric oxide. nih.gov In contrast, its amino acid counterpart, Nω-isopropyl-Nω′ -hydroxy-L-arginine (IHA), was found to be a poor substrate with low affinity for nNOS, indicating that the L-arginine backbone can significantly alter the interaction with the enzyme. acs.org While a wide array of guanidine-based compounds have been developed as NOS inhibitors, with some showing selectivity for nNOS, IHG itself is primarily documented for its substrate activity. nih.gov For instance, N-propyl-L-arginine (NPA) is known to inhibit nNOS action. wikipedia.org However, the role of this compound as a specific inhibitor of NOS1 has not been established in the reviewed literature.
Urease Inhibition Mechanisms
This compound belongs to the class of N-hydroxyguanidines, which are recognized as urease inhibitors. drugbank.comdrugbank.com Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia (B1221849) and carbamate, a reaction that has implications in both agriculture and medicine. nih.govniscpr.res.in The inhibitory action of compounds like this compound is generally attributed to their structural similarity to urea and their ability to interact with the enzyme's active site. niscpr.res.in
The mechanism of urease inhibition by related compounds, such as hydroxamic acids and hydroxyurea (B1673989), involves the chelation of the two nickel ions (Ni1 and Ni2) within the urease active site. nih.govnih.gov The N-hydroxyguanidine moiety can act as a bidentate ligand, where the oxygen and a nitrogen atom coordinate with the nickel ions. nih.gov This binding prevents the substrate, urea, from accessing the active site, thereby blocking the catalytic hydrolysis. This mode of action is characteristic of active-site-directed competitive inhibitors. nih.govnih.gov The efficiency of inhibition can be influenced by the size of the substituent groups; bulky attachments may hinder the inhibitor's entry into the active site. nih.gov
| Feature | Description |
| Target Enzyme | Urease (EC 3.5.1.5) |
| Inhibitor Class | N-hydroxyguanidine |
| Proposed Mechanism | Competitive, active-site-directed inhibition. |
| Key Interaction | Chelation of the dinickel center in the urease active site. |
| Binding Moiety | The N-hydroxyguanidine group acts as a ligand to the nickel ions. nih.gov |
Interactions with Biomacromolecules
Beyond its effects on urease, this compound interacts with other significant biological molecules, which defines its broader biochemical profile.
DNA Binding Studies and Elucidation of Intercalation Modes
Detailed studies specifically elucidating the DNA binding and potential intercalation modes of this compound are not extensively documented in the available scientific literature. While some compounds are known to interact with DNA through intercalation, where they insert themselves between the base pairs of the DNA helix, specific evidence for this mode of action for this compound is not established.
General Profiles of Interaction with Biological Molecules
This compound is identified as an inhibitor of Nitric Oxide Synthase 1 (NOS I). drugbank.com This interaction is significant as NOS enzymes are crucial for the production of nitric oxide (NO), a key signaling molecule in various physiological processes. The inhibition of NOS suggests that this compound can modulate NO-dependent pathways. The interaction is likely mediated by the N-hydroxyguanidine group, which is structurally similar to L-arginine, the natural substrate for NOS. nih.gov
The interaction of small molecules with proteins can be influenced by factors such as hydrophobicity and the potential for hydrogen bonding. nih.gov The isopropyl group of the compound introduces a hydrophobic character, which could facilitate non-specific binding to hydrophobic pockets on protein surfaces, potentially leading to conformational changes or denaturation, although specific evidence for this with this compound is not detailed. nih.gov
Biochemical Transformation and Metabolic Fate
The biotransformation of this compound involves enzymatic pathways that modify its structure, leading to various metabolites.
Bioconversion Pathways and Identification of Metabolites
The metabolic fate of N-hydroxyguanidines has been studied using model compounds like N-hydroxydebrisoquine. nih.gov These studies reveal that a primary biotransformation pathway is the N-reduction of the hydroxyguanidine moiety. This reductive pathway converts the N-hydroxyguanidine back to the corresponding guanidine derivative. nih.gov
Another significant metabolic route is Phase II conjugation, specifically glucuronidation. In this process, UDP-glucuronosyltransferases (UGTs) catalyze the attachment of a glucuronic acid molecule to the compound. nih.gov For N-hydroxyguanidines, this can result in the formation of O-glucuronides, where the glucuronic acid is attached to the oxygen atom of the hydroxylamine (B1172632) group. nih.gov
| Pathway | Reaction | Potential Metabolite |
| Reduction | N-reduction of the hydroxyl group. | N-Isopropylguanidine |
| Conjugation | O-glucuronidation of the hydroxyl group. | N-Isopropyl-N'-(O-glucuronyl)guanidine |
Role of Oxidoreductases and Cytochrome P450 Enzymes in Metabolism
The metabolism of N-hydroxyguanidines is heavily mediated by oxidoreductase enzymes, including the Cytochrome P450 (CYP) superfamily. nih.govnih.govscholarsresearchlibrary.com CYP enzymes, which are central to the metabolism of a vast array of xenobiotics, can catalyze the oxidation of N-hydroxyguanidines. nih.govnih.gov This process can lead to the formation of nitric oxide (NO) and the corresponding urea derivative. nih.gov Studies on N-butyl N'-hydroxyguanidine have shown that it can be efficiently oxidized by NOS, which is itself a type of P450-like hemeprotein, to produce NO. nih.gov
Conversely, CYP enzymes, particularly under certain conditions, can also catalyze the reduction of N-oxidized compounds. The reduction of the N-hydroxyguanidine function back to a guanidine, as seen with N-hydroxydebrisoquine, is a known microsomal reaction that can be demonstrated in hepatocytes, indicating a significant role for these enzyme systems in the metabolic fate of the compound. nih.govnih.gov This dual catalytic ability of CYP enzymes—both oxidation and reduction—highlights their critical role in determining the ultimate biotransformation of this compound. nih.govnih.gov
Receptor Binding and Ligand Target Interactions
In Vitro Receptor Binding Assays
In vitro binding assays are fundamental in determining the affinity and selectivity of a ligand for its receptor. These experimental techniques provide quantitative data on the strength of the interaction between a compound like N-Isopropyl-N'-hydroxyguanidine and the various NOS isoforms.
The affinity of a ligand for a receptor is commonly assessed using radioligand binding and competitive binding assays. lookchem.comnih.gov
Radioligand Binding Assays: This technique involves the use of a radiolabeled form of a ligand to directly measure its binding to a receptor. In saturation binding experiments, increasing concentrations of the radiolabeled ligand are incubated with the receptor preparation (e.g., tissue homogenates or cells expressing the receptor) to determine the equilibrium dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied, and the maximum number of binding sites (Bmax). lookchem.comnih.gov
Competitive Binding Assays: These assays are used to determine the binding affinity of an unlabeled compound (the competitor), such as this compound. lookchem.comnih.gov In this setup, a fixed concentration of a radiolabeled ligand with known affinity for the receptor is incubated with the receptor in the presence of varying concentrations of the competitor. The ability of the competitor to displace the radiolabeled ligand is measured, and from this, the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) can be calculated. The IC50 value is the concentration of the competitor that displaces 50% of the specifically bound radioligand. The Ki value is a more absolute measure of binding affinity, derived from the IC50 value and the affinity of the radioligand. lookchem.comnih.gov
These assays are typically performed using multi-well plates and filtration techniques to separate the bound from the unbound radioligand. lookchem.com
While N-alkyl-N'-hydroxyguanidine compounds, including this compound, have been identified as substrates for all three nitric oxide synthase (NOS) isoforms (nNOS, eNOS, and iNOS), specific binding constants such as Ki or IC50 values for this compound are not extensively reported in the publicly available scientific literature. nih.gov
In Silico Modeling of Ligand-Receptor Interactions
Computational methods, particularly molecular docking and simulation, provide a powerful tool to visualize and understand the interactions between a ligand and its target protein at the atomic level. These in silico approaches complement experimental data by predicting binding modes and identifying key interactions that govern ligand affinity and selectivity.
Molecular docking simulations have been instrumental in elucidating the binding of this compound to the active site of neuronal nitric oxide synthase (nNOS). nih.gov These computational studies predict the preferred orientation of the ligand within the receptor's binding pocket, which is crucial for its activity.
Crystal structures of the nNOS heme domain complexed with this compound have revealed a unique binding mode compared to other N-alkyl-N'-hydroxyguanidines and the natural substrate, Nω-hydroxy-L-arginine. nih.gov This distinct binding pose provides valuable insights into the mechanism by which the hydroxyguanidine moiety facilitates the formation of nitric oxide. nih.gov
The analysis of the crystal structure of the this compound-nNOS complex has identified the specific amino acid residues within the active site that are crucial for binding. nih.gov A critical interaction involves a hydrogen bond between the glutamic acid residue at position 592 (Glu592) of nNOS and the guanidinium (B1211019) group of the ligand. This interaction is a conserved feature also observed with the natural substrate. researchgate.net
The unique binding orientation of this compound positions its hydroxyguanidine group in a manner that supports the hypothesis that the OH-substituted guanidine (B92328) nitrogen, rather than the hydroxyl oxygen, acts as the hydrogen donor to the active ferric-superoxy species during the catalytic cycle of NO synthesis. nih.gov The surrounding residues in the active site form a network of interactions that stabilize the ligand in this specific conformation.
Computational analysis, supported by X-ray crystallography data, has provided a detailed picture of the conformation of this compound when bound to the nNOS active site. nih.gov Unlike some other substrates that bind in a more extended conformation, this compound adopts a specific, somewhat folded conformation to fit within the binding pocket. nih.gov
| Parameter | Description | Finding |
| Binding Mode | Predicted orientation within the nNOS active site. | Unique compared to other N-alkyl-N'-hydroxyguanidines. nih.gov |
| Key Interaction | Primary hydrogen bond donor/acceptor pair. | Hydrogen bond between Glu592 of nNOS and the guanidinium group. researchgate.net |
| Hydrogen Donor | Atom supplying hydrogen in the catalytic cycle. | Proposed to be the OH-substituted guanidine nitrogen. nih.gov |
| Ligand Conformation | 3D structure of the ligand when bound. | A specific, somewhat folded conformation. nih.gov |
| Isopropyl Group | Role of the isopropyl substituent. | Occupies a hydrophobic pocket, contributing to binding. |
Preclinical Biological Activity of N Isopropyl N Hydroxyguanidine and Its Analogues
In Vitro Biological Activity Assessments
In vitro studies provide a foundational understanding of a compound's biological effects at the cellular and molecular level. For N-Isopropyl-N'-hydroxyguanidine and its analogues, these laboratory-based assessments have been crucial in characterizing their interactions with specific enzymes and evaluating their therapeutic potential against various diseases.
Differential Activity and Selectivity Profiling Across Nitric Oxide Synthase Isoforms
N-hydroxyguanidines are recognized as substrates for nitric oxide synthases (NOS), the enzymes responsible for producing nitric oxide (NO) from L-arginine. nih.gov A series of N-alkyl-N'-hydroxyguanidine compounds, including this compound (IPHAG), have been identified as non-amino acid substrates for all three major NOS isoforms: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS). acs.org These compounds mimic the formation of NO from the natural intermediate, Nω-hydroxy-L-arginine. acs.org
Crystal structure analysis of the nNOS heme domain complexed with IPHAG revealed an unexpected binding orientation. acs.org Unlike other analogues such as N-butyl-N'-hydroxyguanidine, which binds in a mode similar to the natural substrate, IPHAG orients itself differently within the active site. acs.org In this configuration, the two methyl groups of the isopropyl moiety establish van der Waals contacts with the side chains of Val567 and Phe584. acs.org This unique positioning allows for a direct hydrogen bond between the NH-OH group and the carbonyl of Trp587, while the hydroxylated terminal nitrogen can still form a hydrogen bond with the Glu592 side chain, contributing to its effective binding to the enzyme. acs.org DrugBank has also classified this compound as an inhibitor of nitric oxide synthase 1 (nNOS). drugbank.com
This differential binding provides critical insights into the mechanism of NO formation by the hydroxyguanidine moiety. acs.org Studies on related compounds, such as N-hydroxyl derivatives of guanidine-based drugs (e.g., guanadrel, guanoxan), have shown that these derivatives can release NO when catalyzed by NOS. nih.gov
| Compound | NOS Isoform(s) | Observed Activity | Reference |
|---|---|---|---|
| This compound (IPHAG) | nNOS, iNOS, eNOS | Substrate; binds to nNOS in a unique orientation. Also classified as a nNOS inhibitor. | acs.orgdrugbank.com |
| N-butyl-N'-hydroxyguanidine | nNOS | Substrate; binds to nNOS in a mode consistent with Nω-hydroxy-L-arginine. | acs.org |
| N-hydroxyl derivatives of Guanidine (B92328) Drugs (e.g., Guanadrel) | NOS (general) | Weak NO-releasing ability when catalyzed by NOS. | nih.gov |
| Aminoguanidine (B1677879) | iNOS (NOS2) | Competitive inhibitor. | plos.org |
Evaluation of Antimicrobial Properties (e.g., antibacterial, antifungal activities)
The antimicrobial activity of this compound itself is not extensively documented in the available literature. However, research into related compounds provides some context. Aminoguanidine, a simple guanidine derivative, has been shown in animal models to protect against actinomycetoma development caused by the bacterium Nocardia brasiliensis. plos.org In a different application, materials grafted with N-isopropyl acrylamide (B121943) and immobilized with collagen/chitosan have demonstrated antibacterial activity, though this is a property of the composite material rather than the specific chemical compound in isolation. nih.gov
Assessment of Anticancer and Antiviral Activity of N-Hydroxyguanidine Derivatives in Cellular Models
N-hydroxyguanidine and its derivatives have demonstrated significant potential as both anticancer and antiviral agents in cellular models. nih.gov The core compound, hydroxyguanidine, combines structural features of the anticancer drug hydroxyurea (B1673989) and the antiviral agent guanidine. nih.govacs.org
In anticancer research, a series of novel N-hydroxyguanidine derivatives were found to be approximately 10-fold more active than both hydroxyurea and hydroxyguanidine against cultured L1210 leukemia cells. nih.govacs.org The biochemical target for this activity is generally believed to be ribonucleotide reductase, an enzyme crucial for DNA synthesis. acs.org Further studies on sulfonyl-N-hydroxyguanidine derivatives revealed potent cytotoxic activity against a panel of human tumor cell lines. nih.gov For instance, certain chlorinated derivatives exhibited the greatest growth inhibition against solid tumor cell lines. nih.gov
In antiviral assays, N-hydroxyguanidine derivatives have shown remarkable activity. One study found that new derivatives were up to 100-fold more active than hydroxyguanidine in inhibiting the transformation of chicken embryo fibroblasts infected with Rous sarcoma virus. nih.govacs.org More recently, ester derivatives of N4-hydroxycytidine, a related nucleoside analogue, have been evaluated for activity against human coronaviruses, including SARS-CoV-2. mdpi.comutmb.edunih.gov Most of these synthesized derivatives exhibited high antiviral activity. utmb.edunih.gov
| Compound Class | Cell Line / Virus | Activity Metric (ID50 / IC50) | Key Finding | Reference |
|---|---|---|---|---|
| N-hydroxyguanidine derivatives (aromatic/heterocyclic) | L1210 Leukemia Cells | ID50: 7.80 - 126 µM | ~10-fold more active than hydroxyurea. | nih.govacs.org |
| N-hydroxyguanidine derivatives (aromatic/heterocyclic) | Rous Sarcoma Virus | ID50: 2.76 - 195.2 µM | Up to 100-fold more active than hydroxyguanidine. | nih.govacs.org |
| Sulfonyl-N-hydroxyguanidine derivatives (4n, 4o) | Human Solid Tumor Cell Lines (HepG2, COLO 205, etc.) | Not specified | Exhibited the greatest growth inhibition among tested derivatives. | nih.gov |
| Aminoguanidine derivative (83) | HL-60 Leukemia Cells | IC50: 11 µM | Showed antiproliferative activity. | researchgate.net |
| β-D-N4-hydroxycytidine ester derivative (SN_22) | Human Coronaviruses (HCoV-229E, SARS-CoV-2) | Not specified | Demonstrated the most powerful antiviral effect among tested esters. | mdpi.comnih.gov |
Quantitative Analysis of Enzyme Activity Modulation (e.g., urease, antioxidant enzymes)
Beyond nitric oxide synthase, N-hydroxyguanidine derivatives modulate other key enzymes. The primary target for their anticancer effect is often cited as ribonucleotide reductase. acs.org
Additionally, the metabolism of guanidine compounds involves other enzyme systems. For example, the N-hydroxylation of the guanidine drug debrisoquine (B72478) is catalyzed by cytochrome P450 monooxygenases (specifically P450 2C3). capes.gov.br The resulting N-hydroxyguanidine metabolite can then be further transformed into a urea (B33335) derivative. This subsequent oxidation appears to involve hydrogen peroxide (H2O2) or superoxide (B77818) radicals (O2−) generated by the uncoupling of monooxygenases like cytochrome P450 and flavin-containing monooxygenase (FMO). capes.gov.br This indicates a complex interaction where the N-hydroxyguanidine itself can alter the normal catalytic cycle of these enzymes. capes.gov.br
In Vivo Preclinical Models (Non-Human)
To understand the biological effects of these compounds in a whole organism, researchers use non-human preclinical models. These studies are essential for elucidating biochemical pathways and confirming the therapeutic potential observed in vitro.
Application of Animal Models for Biochemical Pathway Elucidation (e.g., NO production)
Animal models have been instrumental in understanding the physiological roles of N-hydroxyguanidine analogues. For instance, studies involving aminoguanidine in mice infected with Nocardia brasiliensis demonstrated that blocking the iNOS enzyme protected the animals from developing actinomycetoma. plos.org This finding highlights the role of the NO pathway in the inflammatory response to this specific infection. plos.org
In the context of cancer, a sulfonyl-N-hydroxyguanidine derivative (compound 4o) that showed significant in vitro cytotoxicity was also found to possess antitumor activity in a murine melanoma xenograft model, confirming its potential in a living system. nih.gov Furthermore, the fundamental reaction between N-hydroxyguanidine and nitric oxide (NO) has been studied, revealing that it can generate other vasoactive species, potentially including nitroxyl (B88944) (HNO). nih.gov Since HNO is a potent vasorelaxant, this suggests that part of the biological activity of N-hydroxyguanidine compounds in vivo could be mediated by species other than NO itself, a hypothesis that requires animal models for full exploration. nih.gov
Structure-Activity Relationship (SAR) Analysis of N-Hydroxyguanidine Derivatives
Impact of N-Alkyl Substitution on Enzyme Binding and Biological Potency
Studies on the interaction of N-hydroxyguanidine derivatives with microperoxidase-8 (MP8), a model for heme-containing enzymes, demonstrate that N-alkyl N'-hydroxyguanidines act as effective ligands for the ferric iron (Fe(III)) in the heme center. acs.org The binding affinity, represented by the dissociation constant (K_s), varies with the specific alkyl substitution. Generally, dissociation constants for various mono- or disubstituted N-hydroxyguanidines were found to be in the range of 15 to 160 µM. acs.org This interaction suggests that N-hydroxyguanidines could represent a new class of strong ligands for hemeproteins. acs.org
The following table presents the dissociation constants for the complexes of MP8-Fe(III) with several N-alkyl-N'-hydroxyguanidine derivatives, illustrating the influence of the alkyl group on binding affinity.
| Compound | Substituent(s) | Dissociation Constant (K_s) (µM) |
| 11 | N-methyl | 150 |
| 12 | N-n-butyl | 160 |
| 13 | N-benzyl | 50 |
| 14 | N,N'-dimethyl | 40 |
| 15 | N-ethyl, N'-methyl | 40 |
| Data sourced from a study on N-hydroxyguanidines as new heme ligands. acs.org |
The significance of N-alkyl substitution on biological potency is further highlighted in other pharmacological contexts. For instance, in the development of a selective 5-hydroxytryptamine(1A) receptor agonist, a minor metabolite with a different N-alkyl profile, (R)-3,4-dihydro-3-(N-isopropyl-N-propylamino)-2H-1-benzopyran-5-carboxamide, exhibited a 17-fold higher affinity for the receptor than the parent compound, NAE-086. nih.gov This demonstrates that subtle changes in the N-alkyl substituents can dramatically alter the interaction with a biological target and, consequently, the compound's potency.
Correlation Between Substituent Electronic and Steric Effects and Biological Activity
The biological activity of N-hydroxyguanidine derivatives is strongly correlated with the electronic and steric properties of their substituents. The goal of synthesizing derivatives is often to systematically alter the lipophilic/hydrophilic balance and the electronic and steric characteristics of the parent hydroxyguanidine molecule to enhance activity. nih.gov
Electronic Effects: The electronic nature of substituents on the guanidine structure significantly influences its basicity and, by extension, its interaction with biological targets. Substitution with electron-donating groups, such as alkyls, tends to slightly increase the pKa, whereas electron-withdrawing groups like nitro (NO₂), cyano (CN), or sulfonyl (SO₂R) can considerably decrease the pKa to values around 7–8. sci-hub.se This modulation of electronic properties is crucial for activity. For example, a series of novel N-hydroxyguanidine derivatives were found to be approximately 10-fold more active as anticancer agents against L1210 cells than the parent compounds, hydroxyurea and hydroxyguanidine. nih.gov The most potent antiviral derivatives in this series were about 100 times more active than hydroxyguanidine. nih.gov Similarly, the introduction of electron-withdrawing groups can influence the absorption spectra of molecules, a principle that also applies to biological interactions. researchgate.net
Steric Effects: The size and spatial arrangement of substituents (steric effects) also play a critical role. The conformation of sulfonyl-N-hydroxyguanidine derivatives has been investigated using methods like X-ray crystallography, revealing specific three-dimensional structures, such as the stacking of two aromatic rings. nih.gov This defined conformation is integral to how the molecule fits into a biological target. In a series of cytotoxic sulfonyl-N-hydroxyguanidine derivatives, compounds such as N-(4-Chlorophenyl)-N'-[[3,5-dichloro-4-(4-nitrophenoxy)phenyl]sulfonyl]- N"- hydroxyguanidine (4n) and N-(4-chlorophenyl)-N'-[[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl] sulfonyl]-N"-hydroxyguanidine (4o) showed the greatest growth inhibition of solid tumor cell lines, with one compound also demonstrating in vivo antitumor activity. nih.gov The specific arrangement and bulk of the substituted phenyl and sulfonyl groups are key determinants of this potent activity.
Theoretical and Applied Perspectives in Chemical Biology and Drug Discovery
Rational Design Principles for Novel Guanidine-Based Bioactive Scaffolds
The guanidine (B92328) group is a highly significant functional group in medicinal chemistry, often referred to as a "privileged scaffold" in drug design. nih.govresearchgate.net Its utility stems from its unique chemical properties, including its strong basicity and ability to engage in a variety of non-covalent interactions. nih.govresearchgate.net Guanidines are nitrogen-rich organic molecules that can form hydrogen bonds, charge pairings, and cation-π interactions with biological targets like carboxylates and phosphates, which are crucial for molecular recognition. nih.govrsc.org
Rational drug design leverages these features to create novel bioactive scaffolds. A key principle is the modulation of the guanidine's basicity and lipophilicity to optimize pharmacokinetic and pharmacodynamic properties. The amphoteric nature of the guanidine moiety, allowing it to act as both a Brønsted base and a mild acid, further enhances its versatility in drug design. nih.govrsc.org
A significant strategy in the rational design of guanidine-based scaffolds involves the introduction of various substituents to fine-tune activity and selectivity. For example, the incorporation of a conformationally constrained and lipophilic bioisostere, such as a cyclopropyl ring, can enhance metabolic stability and restrict conformational flexibility. nih.govrsc.org This approach can modulate the molecule's recognition at biological targets and provides a distinct steric and electronic environment that can be explored in structure-activity relationship (SAR) studies. rsc.org Computational methods, such as Density Functional Theory (DFT) calculations and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions, are integral to modern rational design, providing insights into the electronic features and pharmacokinetic profiles of novel derivatives. nih.govrsc.org These computational tools help establish the mechanistic foundation for a compound's action, such as DNA binding, and reinforce the rationale for its further development. rsc.org
The design of guanidine-based compounds has led to therapeutics with a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and antiprotozoal applications. nih.govresearchgate.net The ability of the guanidine group to interact with phosphate residues in the minor groove of DNA makes it a potent pharmacophore for the development of anticancer agents. nih.gov By systematically modifying the guanidine scaffold, researchers can develop novel compounds with enhanced efficacy and target specificity.
| Design Principle | Consequence for Bioactive Scaffold | Example Application |
| Modulation of Basicity | Alters ionization state at physiological pH, affecting target binding and cell permeability. | Fine-tuning pKa to optimize interaction with specific enzyme active sites. |
| Introduction of Lipophilic Groups | Increases membrane permeability and can enhance binding to hydrophobic pockets. | Incorporation of aromatic or alkyl groups to improve oral bioavailability. |
| Use of Bioisosteres | Enhances metabolic stability and restricts conformational freedom, improving target specificity. | Appending a cyclopropyl ring to the guanidine scaffold. rsc.org |
| Strategic Hydrogen Bonding | The guanidinium (B1211019) cation is an excellent hydrogen bond donor, enabling strong interactions with targets. | Designing molecules that form multiple hydrogen bonds with key residues in a receptor. |
| Computational Modeling | Predicts binding affinity, pharmacokinetic properties (ADMET), and electronic features. | Using molecular docking to guide the synthesis of derivatives with higher predicted binding scores. rsc.org |
Advancements in Developing Chemical Probes and Tools for Nitric Oxide Research
Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathological processes. nih.gov The biological effects of NO are highly dependent on its concentration, as well as its spatial and temporal distribution within cells and tissues. nih.govresearchgate.net This has driven significant advancements in the development of chemical probes and tools for the selective detection and imaging of NO in living systems. nih.govresearchgate.net
Fluorescence imaging has emerged as a powerful technology for the real-time detection of NO. nih.govresearchgate.net A primary strategy in the design of small-molecule fluorescent probes for NO involves the use of an o-phenylenediamine scaffold. nih.gov In the presence of NO and oxygen, this moiety undergoes an oxidative cyclization reaction to form a highly fluorescent aryl triazole derivative. nih.gov This "turn-on" fluorescence response provides a robust signal for NO detection. nih.gov Numerous probes have been developed based on this principle, including diaminofluoresceins (DAFs) and diaminorhodamines (DARs). nih.gov
More recent advancements have focused on developing probes with improved sensitivity, selectivity, and faster response times. Near-infrared (NIR) fluorescent probes have been designed that exhibit significantly higher reaction efficiency with NO compared to older probes like DAF-2. nih.gov NIR probes are particularly valuable because their longer wavelength light can penetrate deeper into biological tissues, enabling potential applications for in vivo NO imaging. nih.gov Another innovative approach utilizes fluorescence lifetime changes, rather than intensity, to detect NO, offering an alternative sensing modality. rsc.org
The chemistry of hydroxyguanidines is intrinsically linked to nitric oxide research. N-hydroxy-L-arginine, a monosubstituted hydroxyguanidine, is a key intermediate in the biosynthesis of NO by nitric oxide synthase (NOS) enzymes. nih.govnih.gov Studies have shown that N-hydroxy-L-arginine and other model hydroxyguanidines can react with various nitrogen oxides (NOx), such as those derived from peroxynitrite, to form compounds that subsequently release NO or nitrous oxide (N2O), depending on the pH. nih.gov The nitrosation product of hydroxyguanidines can form a diazeniumdiolate-like structure, which decomposes to release these nitrogen oxides. nih.gov This chemistry underscores the importance of developing tools to study hydroxyguanidine compounds to better understand the complex biological pathways of NO generation and regulation.
| Probe Design Strategy | Mechanism of Action | Key Features | Representative Probes |
| o-Phenylenediamine Cyclization | NO-mediated oxidation to a fluorescent triazole. nih.gov | "Turn-on" fluorescence, widely used. | DAF-2, DAR-4 nih.gov |
| Transition Metal Complexes | NO binding to a metal center (e.g., Copper) releases a fluorescent ligand. nih.gov | High selectivity for direct NO detection. | CuFL nih.gov |
| N-Nitrosation of Amines | Reaction of NO with an aromatic amine to form an N-nitroso derivative, altering fluorescence. researchgate.netrsc.org | Can provide rapid response times. | BODIPY-based probes rsc.org |
| Near-Infrared (NIR) Probes | Employ NIR fluorophores for deeper tissue penetration. nih.gov | High sensitivity and suitable for in vivo imaging. | Silicon-rhodamine based probes |
Methodological Contributions to Studying Enzyme-Substrate Interactions in Hydroxyguanidine Chemistry
Understanding the interactions between hydroxyguanidine-containing compounds and enzymes is crucial for elucidating their biological roles and for designing novel therapeutics. A variety of methodological approaches have been employed to probe these complex enzyme-substrate relationships, particularly in the context of nitric oxide synthase (NOS) and other heme-containing enzymes.
One powerful technique involves the use of engineered model enzyme systems. For instance, mutants of yeast cytochrome c peroxidase have been created to serve as models for the reactions catalyzed by NOS. nih.gov By introducing mutations that create a binding cavity for N-hydroxyguanidine near the enzyme's heme center, researchers can study the oxidation of the substrate in a controlled environment. nih.gov This approach allows for the trapping and characterization of reaction intermediates and products using spectroscopic and kinetic analyses. nih.gov For example, the reaction of N-hydroxyguanidine with the ferrous-oxy (Fe²⁺O₂) state of a cavity mutant can be monitored to understand product formation, such as the generation of species that give a positive Griess reaction (indicative of nitrite/nitrate) or a positive Berthelot reaction for urea (B33335). nih.gov
Enzyme kinetics provides a quantitative framework for characterizing these interactions. khanacademy.org By measuring the initial reaction velocity at various substrate concentrations, key parameters such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ) can be determined. khanacademy.org These constants provide insight into the enzyme's affinity for the hydroxyguanidine substrate and its catalytic efficiency. Kinetic studies have been used to show that certain N-hydroxyguanidine derivatives can act as alternative electron acceptors for enzymes like xanthine oxidase. nih.gov In such studies, electron paramagnetic resonance (EPR) spectroscopy can be employed to detect and quantify the formation of radical species, such as superoxide (B77818), providing further mechanistic detail. nih.gov
The chemical oxidation of N-hydroxyguanidine compounds using various oxidizing agents serves as another important methodological tool. nih.gov These experiments help to model the biological oxidation processes and identify the potential products. For example, the oxidation of N-hydroxyguanidines with agents like lead tetra-acetate can generate nitric oxide (NO), while other oxidants may lead to the formation of nitroxyl (B88944) (HNO), which is subsequently detected as nitrous oxide (N₂O). nih.gov These model studies are essential for interpreting the complex product profiles observed in enzyme-catalyzed reactions and for understanding the metabolic fate of hydroxyguanidine intermediates. nih.gov
| Methodological Approach | Information Gained | Example Application in Hydroxyguanidine Research |
| Engineered Model Enzymes | Elucidation of reaction mechanisms and identification of intermediates in a controlled environment. | Using a yeast cytochrome c peroxidase mutant to study the oxidation of N-hydroxyguanidine by a heme-oxo intermediate. nih.gov |
| Enzyme Kinetics Assays | Quantitative measurement of binding affinity (Kₘ) and catalytic rate (k꜀ₐₜ). | Determining the kinetic parameters for the inhibition of xanthine oxidase by a hydroxyguanidine derivative. nih.gov |
| Spectroscopic Analysis | Real-time monitoring of changes in the enzyme or substrate during the reaction. | Using UV-visible spectroscopy to follow the decay of the Fe²⁺O₂ state of an enzyme upon reaction with N-hydroxyguanidine. nih.gov |
| Electron Paramagnetic Resonance (EPR) | Detection and characterization of paramagnetic species (e.g., free radicals, metal centers). | Measuring the inhibition of superoxide radical formation by xanthine oxidase in the presence of a hydroxyguanidine compound. nih.gov |
| Chemical Oxidation Studies | Identification of potential reaction products and pathways under defined chemical conditions. | Oxidizing N-hydroxyguanidines with various agents to determine if they produce NO or HNO. nih.gov |
Prospects for N-Isopropyl-N'-hydroxyguanidine in Mechanism-Based Drug Design Strategies
This compound is an experimental compound identified as an inhibitor of nitric oxide synthase 1 (NOS1), also known as neuronal NOS. drugbank.com This inhibitory activity positions the compound as a promising candidate for exploration within mechanism-based drug design strategies. Mechanism-based inhibitors, or suicide inhibitors, are unreactive molecules that are catalytically converted by their target enzyme into a reactive species, which then irreversibly inactivates the enzyme. mlsu.ac.in This approach can lead to highly specific and potent drugs with a prolonged duration of action.
The hydroxyguanidine moiety is a key structural feature for this potential. As N-hydroxy-L-arginine is the natural substrate for the second step of the NOS reaction, compounds containing a hydroxyguanidine group are inherently targeted to the active site of NOS enzymes. nih.govnih.gov The enzyme initiates the catalytic conversion of the hydroxyguanidine, which can be rationally designed to lead to an inactivating event. The isopropyl group in this compound likely plays a crucial role in modulating the compound's selectivity and affinity for the NOS isoform, distinguishing it from the endogenous substrate.
The prospects for this compound in drug design are supported by the broad therapeutic potential of the wider class of hydroxyguanidine derivatives. Various compounds incorporating the N-hydroxyguanidine scaffold have been synthesized and evaluated for significant biological activities, including anticancer and antiviral properties. nih.govnih.govacs.org For example, certain Schiff bases of N-hydroxy-N'-aminoguanidines have shown notable antiviral, antibacterial, and anticancer effects. These findings demonstrate that the hydroxyguanidine core can be chemically modified to create diverse and potent bioactive agents. nih.gov
Future research into this compound would likely focus on several key areas. Detailed kinetic studies are needed to confirm the mechanism of NOS inhibition and to determine if it is indeed irreversible and time-dependent, which are hallmarks of a mechanism-based inhibitor. Structure-based design approaches, utilizing crystal structures of NOS enzymes, could guide the synthesis of analogs with improved potency and isoform selectivity. nih.govmdpi.com Given the role of neuronal NOS in various neurological processes, selective inhibitors like this compound could be investigated for therapeutic applications in neurodegenerative diseases or other conditions involving nitrergic dysregulation. The development of such targeted, mechanism-based inhibitors represents a sophisticated strategy in modern drug discovery. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-Isopropyl-N'-hydroxyguanidine, and how can purity be validated?
- Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions between isopropylamine and hydroxyguanidine precursors. Purity validation requires high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for molecular confirmation. Infrared (IR) spectroscopy can verify functional groups like –NH and –OH. For reproducibility, reaction conditions (e.g., pH, temperature) should follow protocols from nitric oxide synthase (NOS) substrate studies .
Q. How does this compound interact with nitric oxide synthase (NOS) in basic biochemical assays?
- Methodology : Use enzyme kinetics assays with purified NOS isoforms. Monitor NO production via chemiluminescence or Griess reagent. Compare substrate turnover rates with control substrates (e.g., L-arginine). Structural insights from X-ray crystallography (e.g., rotated guanidine moiety in nNOS active site ) can guide mutagenesis studies to probe binding interactions.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to resolve isopropyl and guanidine protons.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for exact mass confirmation.
- X-ray crystallography : To resolve binding conformations in enzyme complexes, as demonstrated in nNOS studies .
Advanced Research Questions
Q. How does the 120° rotation of the guanidine moiety in this compound affect its catalytic efficiency in NOS isoforms?
- Methodology : Perform comparative molecular dynamics (MD) simulations of NOS isoforms (e.g., nNOS vs. eNOS) with and without the rotated substrate. Validate predictions using stopped-flow spectroscopy to measure heme iron coordination changes. Contrast findings with hydroxyguanidine derivatives (e.g., N-Cyclopropyl-N′-hydroxyguanidine ) to identify structure-activity relationships (SAR).
Q. What experimental strategies resolve contradictions in reported binding modes of hydroxyguanidines across crystallographic studies?
- Methodology :
- Cryo-electron microscopy (cryo-EM) : Capture transient binding states missed in static crystal structures.
- Isothermal titration calorimetry (ITC) : Quantify binding affinity differences between isoforms.
- Mutagenesis : Target active-site residues (e.g., Glu592 in nNOS ) to assess rotational flexibility.
Q. How can computational models (e.g., QSAR) optimize this compound derivatives for enhanced NO release or selectivity?
- Methodology :
- Quantitative Structure-Activity Relationship (QSAR) : Use descriptors like logP, dipole moment, and H-bond donor capacity. Train models on datasets from related hydroxyguanidines (e.g., hydrazones of N-amino-N'-hydroxyguanidine ).
- Density Functional Theory (DFT) : Calculate transition-state energies for NOS-catalyzed reactions.
Q. What in vivo models are suitable for studying the vasorelaxant effects of this compound?
- Methodology : Use ex vivo aortic ring assays (rabbit or rat) pre-contracted with phenylephrine. Compare potency with hydroxyguanidine hemisulfate and validate NO dependency via NOS inhibitors (e.g., L-NAME). For translational relevance, follow NIH guidelines for preclinical reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
